molecular formula C11H9NO2 B1266996 3-Amino-1-naphthoic acid CAS No. 32018-86-3

3-Amino-1-naphthoic acid

Cat. No.: B1266996
CAS No.: 32018-86-3
M. Wt: 187.19 g/mol
InChI Key: YIPRQTYMJYGRER-UHFFFAOYSA-N
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Description

3-Amino-1-naphthoic acid is an organic compound with the molecular formula C11H9NO2. It is a white to pale yellow solid that is slightly soluble in water but more soluble in organic solvents like hot benzene and dichloromethane. This compound is primarily used in the synthesis of dyes, pigments, and as an intermediate in organic synthesis .

Mechanism of Action

Target of Action

It’s known that this compound is used as an intermediate for herbicide antidote , suggesting that it may interact with enzymes or proteins involved in herbicide metabolism.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Amino-1-naphthoic acid. For instance, its solubility in different solvents suggests that it may be more effective in non-polar environments . Additionally, factors such as pH, temperature, and presence of other chemicals could potentially affect its stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Amino-1-naphthoic acid can be synthesized through several methods:

Industrial Production Methods: Industrial production typically involves the large-scale application of the above synthetic routes, with careful control of reaction conditions to maximize yield and purity. The use of autoclaves and continuous flow reactors is common to ensure consistent production .

Chemical Reactions Analysis

3-Amino-1-naphthoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

3-Amino-1-naphthoic acid can be compared with other naphthoic acid derivatives:

Uniqueness: this compound is unique due to its specific position of the amino group, which influences its reactivity and the types of reactions it can undergo. This makes it particularly valuable in the synthesis of certain dyes and as an intermediate in organic synthesis .

Properties

IUPAC Name

3-aminonaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c12-8-5-7-3-1-2-4-9(7)10(6-8)11(13)14/h1-6H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIPRQTYMJYGRER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90297503
Record name 3-aminonaphthalene-1-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90297503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32018-86-3
Record name 3-aminonaphthalene-1-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90297503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-aminonaphthalene-1-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-Nitro-1-naphthoic acid (1.77 g, 0.008 mole) was dissolved in a minimum of warm MeOH. 10% Pd/C (300 mg) was added and the reaction shaken on a Parr shaker under 50 psi H2 for 5 hours. The catalyst was filtered through celite and the solvent was removed under vacuum. The residue was dried to yield 3-amino-1-naphthoic acid (1.43 g) as a pink colored solid.
Quantity
1.77 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
300 mg
Type
catalyst
Reaction Step Two
Customer
Q & A

Q1: How were the ionization constants for the different equilibria of 3-amino-1-naphthoic acid evaluated?

A2: The researchers used the published ionization constants of the methyl esters of this compound to evaluate the ionization constants for the four equilibria involved in its ionization []. This suggests that the researchers used a comparative approach based on the known values of similar compounds.

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